1,4,5-Triphenyl-1H-1,2,3-triazole
Description
General Overview of Triazole Heterocycles in Contemporary Organic Chemistry
Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms, with the molecular formula C₂H₃N₃. beilstein-journals.orgmdpi.com They exist as two main isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, which differ in the placement of their nitrogen atoms. beilstein-journals.org These heterocycles are of immense interest in organic chemistry due to their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals. nih.govnih.gov The 1,2,3-triazole moiety, in particular, has gained considerable attention, largely due to the development of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net
Triazole rings are recognized for their stability, versatility, and their capacity to engage in various chemical interactions, making them valuable scaffolds in drug discovery and the development of new materials. nih.gov They are often considered as bioisosteres for other functional groups, such as amides, and can participate in hydrogen bonding and dipole-dipole interactions, which is crucial for their biological activity. chemsynthesis.com
Distinctive Structural Features and Aromaticity of the 1,2,3-Triazole Ring System
The 1,2,3-triazole ring is a planar, aromatic system. beilstein-journals.org Its aromaticity arises from the delocalization of six π-electrons across the five-membered ring, fulfilling Hückel's rule. All atoms within the ring are sp² hybridized. This aromatic character contributes to the high stability of the 1,2,3-triazole ring, making it resistant to hydrolysis, oxidation, and reduction. mdpi.com
The parent 1H-1,2,3-triazole can exist in two tautomeric forms, the 1H and the 2H, which are in equilibrium in solution. beilstein-journals.org Substitution on the nitrogen and carbon atoms of the ring leads to a variety of derivatives with distinct electronic and steric properties. The presence of three contiguous nitrogen atoms creates a molecule with a significant dipole moment, influencing its solubility and interaction with other molecules. chemsynthesis.com
Table 1: Physicochemical Properties of the Parent 1,2,3-Triazole
| Property | Value |
| Molecular Formula | C₂H₃N₃ |
| Molar Mass | 69.07 g/mol |
| Appearance | Colorless liquid |
| Melting Point | 23-25 °C |
| Boiling Point | 203 °C |
| Solubility in Water | Very soluble |
| Acidity (pKa) | 9.4 |
| Basicity (pKb) | 1.2 |
| Data sourced from mdpi.com |
Significance of 1,4,5-Trisubstitution in Modulating Molecular Properties and Reactivity
The synthesis of fully substituted 1,2,3-triazoles, such as the 1,4,5-trisubstituted derivatives, is a key area of research in modern organic chemistry. nih.gov The nature and position of the substituents on the triazole ring have a profound impact on the molecule's physicochemical properties, including its electronic characteristics, solubility, and steric profile.
Various synthetic strategies have been developed to achieve 1,4,5-trisubstitution, often involving multi-component reactions. nih.govresearchgate.net For instance, the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide (B81097) can yield 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another approach involves the reaction of aryl azides with enaminones. nih.gov The ability to introduce three different substituents with high regioselectivity allows for the fine-tuning of the molecule's properties for specific applications. For example, the introduction of aryl groups, as in 1,4,5-triphenyl-1H-1,2,3-triazole, can significantly influence the compound's luminescent properties and thermal stability.
The substitution pattern dictates the electronic nature of the triazole ring. Electron-donating or electron-withdrawing groups on the phenyl rings of this compound can alter its fluorescence quantum yields and solvent-dependent fluorescence. This modulation of properties is crucial for the design of functional materials.
Interdisciplinary Relevance of this compound in Modern Chemical Sciences
The unique characteristics of the 1,4,5-trisubstituted triazole scaffold, and specifically the 1,4,5-triphenyl derivative, have led to its relevance across various scientific disciplines.
In medicinal chemistry , the 1,2,3-triazole core is a well-established pharmacophore found in numerous bioactive compounds with a wide range of activities, including anticancer, antimicrobial, and antiviral properties. While specific studies on the biological activity of this compound are not extensively documented in the provided search results, the general importance of the triazole scaffold suggests potential for such applications. The lipophilic nature of the three phenyl groups would significantly influence its pharmacokinetic profile. The structural rigidity and potential for π-π stacking interactions conferred by the phenyl groups could be advantageous for binding to biological targets.
The synthesis of such fully substituted triazoles is also of great importance in synthetic organic chemistry , providing access to complex molecular architectures from readily available starting materials. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
33471-63-5 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1,4,5-triphenyltriazole |
InChI |
InChI=1S/C20H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23(22-21-19)18-14-8-3-9-15-18/h1-15H |
InChI Key |
NNPJRRDTJGOGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 1,4,5 Triphenyl 1h 1,2,3 Triazole and Its Derivatives
Classical and Contemporary Approaches to 1,2,3-Triazole Ring Formation
The synthesis of 1,2,3-triazoles has evolved significantly from classical methods, which often required harsh conditions, to modern catalytic approaches that offer high efficiency and selectivity.
Regioselective 1,3-Dipolar Cycloaddition Reactions
The cornerstone of 1,2,3-triazole synthesis is the 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. While the thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-regioisomers, the advent of metal catalysis has enabled remarkable control over the regiochemical outcome. nih.govbeilstein-journals.org
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, renowned for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org However, modifications to this methodology allow for the synthesis of 1,4,5-trisubstituted derivatives. One such strategy involves the use of 1-iodoalkynes. The copper(I)-catalyzed reaction between an organic azide and a 1-iodoalkyne regioselectively yields 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.govorganic-chemistry.org These iodinated triazoles are versatile intermediates that can be further functionalized at the 5-position through cross-coupling reactions, such as the Suzuki coupling with boronic acids, to afford a library of 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov For instance, the reaction of phenylazide with 1-iodo-2-phenylethyne in the presence of a copper(I) catalyst would produce 5-iodo-1,4-diphenyl-1H-1,2,3-triazole, which can then be coupled with phenylboronic acid to yield 1,4,5-triphenyl-1H-1,2,3-triazole.
A one-pot, three-component approach has also been developed where a terminal alkyne, an azide, and an electrophile are combined. researchgate.net The reaction proceeds through an in-situ generated copper(I) triazolide intermediate, which is then trapped by the electrophile. researchgate.net Furthermore, a Cu/Pd transmetalation relay catalysis enables a three-component click reaction of an azide, an internal alkyne, and an aryl halide to produce 1,4,5-trisubstituted 1,2,3-triazoles in a single step with high yields and complete regioselectivity. organic-chemistry.org
The mechanism of CuAAC is believed to involve the formation of a copper acetylide, which then reacts with the azide. organic-chemistry.orgfrontiersin.org Density functional theory (DFT) calculations suggest the involvement of a dicopper intermediate in the catalytic cycle. rsc.org
Table 1: Examples of Copper-Catalyzed Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
| Alkyne | Azide | Third Component/Method | Product | Reference |
|---|---|---|---|---|
| 1-Iodo-2-phenylethyne | Phenylazide | Suzuki coupling with Phenylboronic acid | This compound | nih.gov |
| Phenylacetylene | Benzyl azide | ICl | 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole | acs.org |
As a powerful complement to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole, when terminal alkynes are used. organic-chemistry.orgacs.org Crucially, RuAAC is also effective with internal alkynes, directly yielding fully substituted 1,2,3-triazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This makes it a direct route to compounds like this compound by reacting diphenylacetylene (B1204595) with an appropriate azide.
Catalysts such as [CpRuCl] complexes, including CpRuCl(PPh₃)₂ and Cp*RuCl(COD), are highly effective for this transformation. organic-chemistry.orgnih.gov The reaction mechanism is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, followed by reductive elimination to furnish the triazole product. organic-chemistry.orgorganic-chemistry.orgnih.gov DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. nih.gov The regioselectivity with unsymmetrical internal alkynes is influenced by both steric and electronic factors. organic-chemistry.orgacs.org For example, reactions with acyl-substituted internal alkynes often proceed with complete regioselectivity. acs.org
Table 2: Ruthenium Catalysts for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles
| Catalyst | Reactants | Product | Reference |
|---|---|---|---|
| CpRuCl(PPh₃)₂ | Benzyl azide, Diphenylacetylene | 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole | acs.org |
While copper and ruthenium catalysts dominate the field, other metals have been explored for azide-alkyne cycloadditions.
Zinc-Catalyzed Azide-Alkyne Cycloaddition (ZnAAC) has emerged as an inexpensive and environmentally friendly alternative. rsc.org Catalysts like zinc on charcoal or Zn(OAc)₂ in water can promote the cycloaddition of both terminal and internal alkynes with azides. rsc.orgresearchgate.net This allows for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. rsc.orgresearchgate.net The reaction is sensitive to steric hindrance, which can influence the yield. rsc.org A key advantage is the potential for catalyst recycling. researchgate.net
Silver-Catalyzed Azide-Alkyne Cycloaddition (AgAAC) , typically using Ag(I) salts like AgCl, has been shown to catalyze the formation of 1,4-disubstituted triazoles. wikipedia.orgroyalsocietypublishing.org The mechanism is thought to be similar to CuAAC, potentially involving a dinuclear silver intermediate. royalsocietypublishing.orgmdpi.com While primarily used for 1,4-disubstituted products, the development of AgAAC for 1,4,5-trisubstituted triazoles remains an area of interest.
To circumvent the potential toxicity and cost of metal catalysts, metal-free approaches to 1,2,3-triazole synthesis have been developed. These methods are particularly attractive for applications in biological systems.
One strategy involves the reaction of enaminones with aryl azides in the presence of triethylamine, water, and an ionic liquid to produce 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov Another metal-free, three-component reaction utilizes phosphonium (B103445) salts, aldehydes, and sodium azide. organic-chemistry.org An organocatalyzed coupling of the aldehyde and phosphonium salt generates an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org
Furthermore, a base-mediated reaction of β-carbonyl phosphonates with azides in DMSO provides regioselective access to 1,4,5-trisubstituted triazoles in high yields. acs.org
Multicomponent Reaction (MCR) Pathways to 1,4,5-Trisubstituted 1,2,3-Triazoles
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. researchgate.net
A notable MCR for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction of arylboronic acids, sodium azide, and active methylene (B1212753) compounds. tandfonline.comtandfonline.com This one-pot, three-component reaction can be performed under solvent-free ball-milling conditions, representing an environmentally benign approach. tandfonline.comtandfonline.com The use of a copper catalyst is typically required for this transformation. tandfonline.com This method allows for the generation of a wide variety of 1,4,5-trisubstituted 1,2,3-triazole derivatives in good yields with short reaction times and simple work-up procedures. tandfonline.comtandfonline.com
Another MCR approach involves the reaction of ketones, primary amines, and N-tosylhydrazones, which can be considered a synthetic equivalent of an azide, to produce 1,4,5-trisubstituted 1,2,3-triazoles. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phenylazide |
| Diphenylacetylene |
| 1-Iodo-2-phenylethyne |
| 5-Iodo-1,4-diphenyl-1H-1,2,3-triazole |
| Phenylboronic acid |
| Benzyl azide |
| 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole |
| 1-Benzyl-4,5-diphenyl-1H-1,2,3-triazole |
| 1-Phenyl-2-(2,2,2-trifluoroethyl)acetylene |
| 1-Benzyl-4-phenyl-5-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole |
| CpRuCl(PPh₃)₂ |
| CpRuCl(COD) |
| Zn(OAc)₂ |
| AgCl |
| Triethylamine |
| Enaminones |
| Phosphonium salts |
| β-Carbonyl phosphonates |
| Arylboronic acids |
| Sodium azide |
| Active methylene compounds |
Synthesis from Aryl Azides and Enaminones
A notable metal-free approach for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles involves the reaction of aryl azides with enaminones. nih.govnih.gov This method demonstrates good functional group compatibility. nih.gov The reaction is highly regioselective, yielding exclusively 4-acyl-substituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The process is often facilitated by the presence of triethylamine, water, and an ionic liquid. nih.govresearchgate.net
The proposed mechanism for this transformation begins with a [3+2] cycloaddition between the aryl azide and the enaminone. researchgate.net Density Functional Theory (DFT) calculations suggest a water-promoted 1,3-dipolar cycloaddition. researchgate.netresearchgate.net This is followed by a base-promoted retro-aza-Michael reaction, which leads to the elimination of an amine and the formation of the stable triazole ring. nih.govresearchgate.net This cascade process highlights a different reactivity pattern compared to reactions with sulfonyl azides, which typically yield disubstituted triazoles. researchgate.net
Table 1: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles from Aryl Azides and Enaminones
| Aryl Azide | Enaminone | Product | Yield | Reference |
|---|---|---|---|---|
| Phenyl azide | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1,4-Diphenyl-5-benzoyl-1H-1,2,3-triazole | Good | beilstein-journals.orgnih.gov |
| 4-Methoxyphenyl azide | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 1-(4-Methoxyphenyl)-4-phenyl-5-benzoyl-1H-1,2,3-triazole | Good | nih.gov |
Cascade Reactions and One-Pot Protocols
One such strategy is a three-component reaction involving primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov This cycloaddition process, often carried out in dichloromethane (B109758) with acetic acid as an additive, produces 1,4,5-trisubstituted 1,2,3-triazoles with a carboxylic ester group in moderate to excellent yields. nih.gov The mechanism proceeds through the formation of an imine intermediate, which tautomerizes to an enamine. A subsequent 1,3-dipolar cycloaddition with the azide forms a triazoline intermediate, which then undergoes ring-opening and tautomerization to yield the final triazole product. nih.gov
Another versatile one-pot method involves the reaction of α-tosyloxy or α-halo ketones with sodium azide and terminal alkynes under "click" conditions. chapman.edu This reaction proceeds via the in-situ formation of an α-azido ketone, which then undergoes a copper(I)-catalyzed regioselective cycloaddition with the alkyne. chapman.edu This protocol is applicable to a wide range of substrates, including aliphatic, aromatic, and cyclic ketones and alkynes. chapman.edu
A copper(I)-catalyzed one-pot reaction has been developed for the regiospecific synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, including 5-iodo-1,4-disubstituted derivatives which can be further functionalized. organic-chemistry.org This method involves the reaction of fluoroalkyl azides with terminal alkynes, where the intermediate triazole is trapped by an electrophile like iodine or iodine monochloride. organic-chemistry.org
Table 2: Examples of One-Pot Syntheses of Substituted 1,2,3-Triazoles
| Starting Materials | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Primary amine, 1,3-dicarbonyl compound, tosyl azide | DCM, HOAc, 90 °C | 1,4,5-Trisubstituted 1,2,3-triazole with ester group | Moderate to Excellent | nih.gov |
| α-Tosyloxy/α-halo ketone, sodium azide, terminal alkyne | aq PEG 400, Cu(I) | 1,4-Disubstituted 1,2,3-triazole | 60-90% | chapman.edu |
Strategic Derivatization and Functionalization of the this compound Core
The functionalization of the pre-formed this compound core is a key strategy for creating diverse derivatives with tailored properties.
Post-Synthetic Modification via Functional Group Transformations
Post-synthetic modifications allow for the introduction of various functional groups onto the triazole scaffold. For instance, N3-alkylation of 1-(pivaloyloxymethyl)-1,2,3-triazoles with alkyl triflates, followed by nucleophile-promoted N1-dealkylation, provides a route to 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.org The reactivity of the triazole ring allows for electrophilic substitution at either carbon or nitrogen atoms. nih.gov A general method for the synthesis of 5-(het)arylamino-1,2,3-triazoles has been developed via the Buchwald–Hartwig reaction of 5-amino-1,2,3-triazoles. nih.gov
Synthesis of Triazole-Containing Hybrid Structures
The 1,2,3-triazole ring often serves as a stable linker to connect different molecular fragments, leading to the creation of hybrid structures with potentially enhanced or novel properties. nih.gov This "click" chemistry approach is widely used to synthesize a variety of 1,2,3-triazole-containing hybrids. nih.govnih.gov
For example, 1,2,3-triazole-containing hybrids have been synthesized by reacting alkyne-functionalized pyrazole- nih.govresearchgate.netnih.gov-triazole hybrids with substituted-arylazides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net Similarly, coumarin-linked 1,2,3-triazole hybrids have been prepared using a one-pot, three-component click reaction. mdpi.com The synthesis of novel 1,2,3-triazole/1,2,4-triazole (B32235) hybrids has also been reported. mdpi.com
Stereoselective and Asymmetric Syntheses of Related Triazoline Scaffolds
The stereoselective synthesis of triazoline scaffolds is crucial for developing chiral compounds. Asymmetric synthesis of chiral triazole derivatives has been achieved, with the products characterized by various spectroscopic techniques. nih.govresearchgate.net
One approach involves the 1,3-dipolar cycloaddition reaction between hydrazonyl chlorides and carbohydrate Schiff bases, leading to chiral 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline molecules with a β-D-glucopyranoside appendage. nih.gov The use of a chiral auxiliary, such as an acetylated glucose Schiff base, allows for the asymmetric synthesis of 4,5-dihydro-1H- nih.govresearchgate.netnih.gov-triazoline derivatives. nih.gov The proposed mechanism for this asymmetric synthesis involves the formation of a nitrile imine from the hydrazonyl chloride, followed by nucleophilic addition to the chiral Schiff base and subsequent intramolecular cyclization. nih.gov
The synthesis of new chiral triazole-oxazoline derivatives has also been reported, which can be used as ligands in asymmetric catalysis. researchgate.netbenthamdirect.com
Advanced Mechanistic Investigations and Reaction Pathway Elucidation
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product regioselectivity. For the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from aryl azides and enaminones, DFT calculations have been employed to investigate the reaction pathway. beilstein-journals.orgnih.gov These studies support a mechanism involving two possible transition states leading to two isomeric intermediates, with the final stable product formed through a cascade reaction that includes the elimination of an amine. beilstein-journals.orgnih.gov
In the synthesis of triazoles from β-carbonyl phosphonates and azides, a proposed mechanism suggests that a cesium-chelated Z-enolate acts as an efficient dipolarophile in the [3+2] cyclization. acs.org This chelation effect is crucial for the high regioselectivity observed. acs.org
Mechanistic studies on the reaction of nitroolefins with azides to form 1,5-disubstituted 1,2,3-triazoles indicate that the reaction proceeds through a triazoline intermediate followed by the elimination of nitrous acid. rsc.org Experimental evidence, including ESI-MS/MS experiments, has been used to identify key intermediates and support the proposed reaction pathways. rsc.org
Detailed Reaction Mechanisms of Triazole Formation
The formation of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through various synthetic routes, with the 1,3-dipolar cycloaddition between an azide and an alkyne, known as the Huisgen cycloaddition, being a foundational method. However, this thermal reaction often leads to a mixture of regioisomers. acs.org Modern approaches have focused on catalyst-mediated reactions to control regioselectivity.
One prominent mechanism involves the reaction of β-carbonyl phosphonates with azides. In a detailed study, the reaction of α-benzyl-β-ketophosphonate with phenyl azide was investigated. The reaction proceeds through a cesium-chelated Z-enolate intermediate, which then undergoes a [3+2] cycloaddition with the azide. nih.gov This chelation plays a crucial role in directing the regiochemical outcome of the reaction.
Another versatile metal-free multicomponent reaction involves the use of phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org The proposed mechanism suggests an initial organocatalyzed coupling of the aldehyde with the phosphonium salt to generate an olefinic phosphonium intermediate. This intermediate then undergoes a [3+2] cycloaddition with the azide to form the triazole ring, releasing triphenylphosphine (B44618) as a byproduct. Mechanistic studies have confirmed the formation of these olefinic phosphonium intermediates. organic-chemistry.org
The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can also be achieved from the reaction of primary amines and 1,3-dicarbonyl compounds with tosyl azide. nih.gov The proposed mechanism initiates with the formation of an imine intermediate from the amine and the dicarbonyl compound, which then tautomerizes to an enamine. This enamine undergoes a 1,3-dipolar cycloaddition with the azide to form a 1,2,3-triazoline (B1256620) intermediate. Subsequent acid-promoted ring-opening and tautomerization lead to the final triazole product. nih.gov
A copper-mediated reaction of N-tosylhydrazones and anilines also yields 1,4,5-trisubstituted-1,2,3-triazoles. frontiersin.org Furthermore, a metal-free approach involves the reaction of aryl azides with enaminones, which proceeds via a cascade reaction involving the elimination of an aniline. nih.gov
A visual representation of a proposed reaction mechanism is detailed in the flowchart below:
Figure 1: Proposed reaction mechanism for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.This flowchart illustrates the proposed mechanism for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from the reaction of primary amines with 1,3-dicarbonyl compounds. nih.gov
Factors Governing Regioselectivity and Chemoselectivity
Regioselectivity in the synthesis of 1,2,3-triazoles is a critical aspect, determining the substitution pattern on the heterocyclic ring. In the absence of a catalyst, the Huisgen 1,3-dipolar cycloaddition of asymmetric alkynes and azides typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. acs.org
The choice of catalyst is a primary factor in controlling regioselectivity. Copper catalysts, for instance, famously direct the reaction to exclusively form the 1,4-disubstituted isomer, a reaction often referred to as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgfrontiersin.org Conversely, ruthenium catalysts favor the formation of the 1,5-disubstituted product. acs.org
In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, the base employed significantly influences both chemo- and regioselectivity. The use of cesium carbonate was found to be highly effective in promoting the formation of the desired substituted triazole products with high regioselectivity. nih.gov X-ray crystallography and NMR spectroscopy have confirmed the involvement of a cesium-chelated intermediate that dictates the selective outcome. nih.gov
In a metal-free multicomponent reaction, the nature of the substituents on the aromatic aldehydes was found to influence the reaction yield. Electron-donating and weakly electron-withdrawing groups on the aldehyde generally lead to higher yields of the 4,5-disubstituted 1H-1,2,3-triazoles, whereas strong electron-withdrawing groups can diminish the reaction's efficiency. organic-chemistry.org
The reaction of aryl azides with enaminones has been shown to produce only the 4-acyl-substituted regioisomers, demonstrating high regioselectivity. nih.gov Furthermore, the reaction of an arylacetylene with an azide in hot water has been reported to yield 1,4-disubstituted 1,2,3-triazoles with high yields. rsc.org
The table below summarizes the influence of different catalysts on the regioselectivity of triazole synthesis.
| Catalyst | Predominant Isomer | Reference(s) |
| Copper (I) | 1,4-disubstituted | acs.orgfrontiersin.org |
| Ruthenium | 1,5-disubstituted | acs.org |
| Cesium Carbonate | High regioselectivity for specific substituted triazoles | nih.gov |
| DBU | 1,4-disubstituted | nih.gov |
Role of Catalysts and Solvent Systems in Reaction Outcomes
The choice of catalyst and solvent system is paramount in dictating the outcome of 1,2,3-triazole synthesis, influencing reaction rates, yields, and selectivity.
Catalysts:
As previously mentioned, copper and ruthenium catalysts are instrumental in controlling the regioselectivity of azide-alkyne cycloadditions. acs.org A Cu/Pd transmetalation relay catalysis has been developed for a three-component reaction of an azide, an alkyne, and an aryl halide, yielding 1,4,5-trisubstituted 1,2,3-triazoles with complete regioselectivity. organic-chemistry.org
In the synthesis of 4-aryl-1H-1,2,3-triazoles from anti-3-aryl-2,3-dibromopropanoic acids and sodium azide, copper(I) iodide serves as an inexpensive and effective catalyst. organic-chemistry.org Palladium catalysts have also been employed for the direct C-5 arylation of 1,2,3-triazoles. organic-chemistry.org
Organocatalysts have also emerged as powerful tools. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been identified as an effective catalyst for the 1,3-dipolar cycloaddition between α,β-unsaturated esters and azides, leading to regioselective formation of 1,4-disubstituted-1,2,3-triazoles. nih.gov L-proline has been utilized as a catalyst in a mild, metal-free multicomponent synthesis of 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org
Solvent Systems:
The solvent system can significantly impact reaction efficiency and selectivity. In the cesium carbonate-mediated synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates, dimethyl sulfoxide (B87167) (DMSO) was found to be a unique and effective solvent. nih.gov Similarly, in the L-proline catalyzed multicomponent reaction, DMSO was identified as the most effective solvent, while weak polar solvents and water were found to be ineffective. organic-chemistry.org
The use of "green" or unconventional solvents has also been explored. For example, polyethylene (B3416737) glycol (PEG) has been used as a solvent in the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org Water has been shown to be a viable solvent for the regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions. rsc.org Ionic liquids, such as choline (B1196258) chloride-CuCl, have been used as both a catalyst and a non-toxic, benign solvent, improving reaction rates and regioselectivity. nih.gov
Solvent-free conditions have also been successfully employed. A "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles has been developed using neat azides and alkynes with a polymer-supported copper(I) catalyst, offering a rapid and efficient method. nih.gov
The following table provides examples of different solvent systems and their impact on the synthesis of triazoles.
| Solvent System | Reaction Type | Outcome | Reference(s) |
| DMSO | Cesium carbonate-mediated synthesis from β-carbonyl phosphonates | High yield and regioselectivity | nih.gov |
| DMSO | L-proline catalyzed multicomponent reaction | Effective for 4,5-disubstituted 1H-1,2,3-triazole synthesis | organic-chemistry.org |
| Polyethylene Glycol (PEG) | Synthesis of 3,4,5-trisubstituted-1,2,4-triazoles | Effective reaction medium | frontiersin.org |
| Water | 1,3-dipolar cycloaddition of arylacetylenes and azides | High yields of 1,4-disubstituted 1,2,3-triazoles | rsc.org |
| Ionic Liquid (Choline chloride-CuCl) | Huisgen cycloaddition | Improved reaction rate and regioselectivity | nih.gov |
| Solvent-free | Polymer-supported copper(I) catalysis | Rapid and high-yielding synthesis of 1,4-disubstituted-1,2,3-triazoles | nih.gov |
Advanced Spectroscopic and Structural Characterization of 1,4,5 Triphenyl 1h 1,2,3 Triazole Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular framework of 1,4,5-triphenyl-1H-1,2,3-triazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying and assigning the various protons within the this compound structure. The aromatic protons of the three phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. nih.govrsc.org The specific chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the triazole ring and the spatial orientation of the phenyl groups.
For instance, in 1,4-diphenyl-1H-1,2,3-triazole, the protons on the phenyl ring at position 1 and position 4 will exhibit distinct signals. rsc.org The protons of the phenyl group attached to the N1 atom of the triazole ring often show a different chemical shift range compared to the protons of the phenyl group at the C4 position. The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structural assignment.
Table 1: Representative ¹H NMR Data for Phenyl-Substituted 1,2,3-Triazoles
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |
|---|---|---|---|
| 1,4-diphenyl-1H-1,2,3-triazole | CDCl₃ | 8.20 (s, 1H, triazole-H), 7.95-7.89 (m, 2H), 7.82-7.77 (m, 2H), 7.55 (t, J = 7.7Hz, 2H), 7.50-7.43 (m, 3H), 7.38 (t, J = 7.4 Hz, 1H) | rsc.org |
| 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole | DMSO-d₆ | 9.34 (s, 1H), 7.94 (d, J = 8.7 Hz, 4H), 7.86 (d, J = 8.7 Hz, 2H), 7.51 (t, J = 7.6 Hz, 2H), 7.40 (t, J = 7.4 Hz, 1H) | rsc.org |
| 1-mesityl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.95-7.91 (m, 2H), 7.84 (s, 1H), 7.46 (t, J = 7.6 Hz, 2H), 7.40-7.33 (m, 1H), 7.01 (s, 2H), 2.37 (s, 3H), 2.02 (s, 6H) | rsc.org |
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The chemical shifts of the carbon atoms in the triazole ring and the attached phenyl groups provide crucial information for structural confirmation. The quaternary carbons of the triazole ring (C4 and C5) typically appear in the region of δ 130-150 ppm. rsc.org The carbon atoms of the phenyl rings resonate in the aromatic region (δ 120-140 ppm), with the ipso-carbons (the carbons directly attached to the triazole ring) often showing distinct chemical shifts.
The analysis of the ¹³C NMR spectrum allows for the differentiation of the various carbon environments within the molecule, confirming the substitution pattern of the triazole ring.
Table 2: Representative ¹³C NMR Data for Phenyl-Substituted 1,2,3-Triazoles
| Compound | Solvent | Chemical Shift (δ ppm) | Reference |
|---|---|---|---|
| 1,4-diphenyl-1H-1,2,3-triazole | CDCl₃ | 148.4, 137.1, 130.3, 129.8, 128.9, 128.4, 125.9, 120.5, 117.6 | rsc.org |
| 1-(4-bromophenyl)-4-phenyl-1H-1,2,3-triazole | DMSO-d₆ | 148.0, 136.3, 133.3, 130.6, 129.5, 128.8, 125.8, 122.4, 121.8, 120.1 | rsc.org |
| 1-mesityl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 147.6, 140.1, 135.1, 133.5, 130.5, 129.0, 128.3, 125.8, 121.5, 21.2, 17.4 | rsc.org |
Two-Dimensional NMR Techniques for Connectivity Elucidation
While 1D NMR spectra provide essential information, complex molecules like this compound often require two-dimensional (2D) NMR techniques for complete and unambiguous structural assignment. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable in establishing the connectivity between protons and carbons. ncl.res.in
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the phenyl rings.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connections between the phenyl rings and the triazole core, as well as for assigning quaternary carbons. ncl.res.in
Through the combined interpretation of these 2D NMR experiments, a comprehensive and detailed picture of the molecular structure of this compound can be constructed.
Infrared (IR) and Raman Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" of this compound by probing the vibrational modes of its constituent bonds.
Characteristic Vibrational Modes of the Triazole Ring and Phenyl Substituents
The IR and Raman spectra of this compound are characterized by a series of absorption bands corresponding to the stretching and bending vibrations of the triazole ring and the phenyl substituents. rsc.orgresearchgate.net
Triazole Ring Vibrations: The N-H stretching vibration in 1H-1,2,3-triazoles typically appears as a broad band in the region of 3300-3500 cm⁻¹. rsc.org The C=N and N=N stretching vibrations within the triazole ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. rsc.orgrasayanjournal.co.in Ring breathing modes and other skeletal vibrations can be observed at lower frequencies.
Phenyl Substituent Vibrations: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. rsc.org The C=C stretching vibrations of the phenyl rings give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene (B151609) ring, appear in the 690-900 cm⁻¹ range.
The combination of these characteristic vibrational modes provides a powerful tool for the identification and structural confirmation of this compound derivatives.
Table 3: Characteristic IR Absorption Bands for Phenyl-Substituted Triazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (in 1H-triazole) | Stretching | 3300 - 3500 | rsc.org |
| Aromatic C-H | Stretching | > 3000 | rsc.org |
| C=N (triazole ring) | Stretching | 1577 - 1612 | rsc.org |
| C=C (aromatic) | Stretching | 1450 - 1600 | rsc.org |
| C-H (out-of-plane) | Bending | 690 - 900 | mdpi.com |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between different molecular orbitals. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically below 400 nm. These absorptions are primarily due to π → π* transitions within the conjugated system formed by the triazole ring and the three phenyl substituents. researchgate.netnih.gov The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands, respectively.
The gas-phase UV absorption spectrum of the parent 1H-1,2,3-triazole is dominated by a π → π* transition around 205-210 nm. researchgate.netnih.gov In this compound, the extended conjugation with the phenyl rings leads to a significant red shift of these transitions.
Table 4: UV-Vis Absorption Data for Substituted Triazoles | Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference | | :--- | :--- | :--- | :--- | | 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | CH₂Cl₂ | 351.0 | 59500 | nih.gov | | 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH₂Cl₂ | 297.0 | 36400 | nih.gov | | 1H-1,2,3-triazole (gas phase) | - | ~206 | - | nih.gov |
Analysis of Absorption Maxima and Molar Absorptivity
The electronic absorption properties of this compound are dictated by the interplay between the central 1,2,3-triazole core and the three attached phenyl rings. The unsubstituted 1H-1,2,3-triazole ring is known to exhibit a strong π → π* transition in the gas phase with an absorption maximum around 205-206 nm. researchgate.net The addition of phenyl substituents to the triazole core induces a significant bathochromic (red) shift in the absorption maxima.
For the broader class of 1,4,5-triaryl-1,2,3-triazoles, the electronic conjugation involves the aryl substituents and the triazole core. researchgate.net The substituent at the C4 position generally engages in more effective electronic conjugation with the triazole ring compared to the substituent at the N1 position. researchgate.net Triazoles featuring both electron-donating and electron-accepting aryl groups often display strong, solvent-dependent fluorescence and high fluorescence quantum yields, particularly in less polar solvents. researchgate.net While specific molar absorptivity (ε) values for this compound are not detailed in the surveyed literature, related compounds with aromatic substituents show intense absorption bands. For instance, a sulfonamide derivative of a 1,2,3-triazole showed an extinction coefficient as high as 18,750 L·mol⁻¹·cm⁻¹ for a π → π* transition of a benzene ring. researchgate.net The presence of three phenyl groups in this compound is expected to result in complex, overlapping absorption bands with high molar absorptivity in the UV region, likely between 230 nm and 320 nm.
Table 1: Expected UV-Vis Absorption Characteristics for Triaryl-1,2,3-Triazoles
| Feature | Expected Observation | Rationale |
|---|---|---|
| Core Transition | The fundamental π → π* transition of the 1,2,3-triazole ring occurs around 205 nm. researchgate.net | Intrinsic property of the heterocyclic core. |
| Substituent Effect | Phenyl groups cause a significant red shift to longer wavelengths (>230 nm). | Conjugation between the π-systems of the phenyl rings and the triazole core lowers the energy gap for electronic transitions. |
| Molar Absorptivity (ε) | High values are expected. | The presence of multiple aromatic chromophores leads to intense light absorption. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound (C₂₀H₁₅N₃), the theoretical exact mass can be calculated with high precision. This experimental value from HRMS would serve as definitive proof of the compound's chemical formula.
A characteristic fragmentation pathway for 1,2,3-triazoles under mass spectrometric conditions involves the elimination of a molecule of nitrogen (N₂). nih.govrsc.org This neutral loss is a key diagnostic feature for identifying the triazole ring. Further fragmentation would involve cleavages of the phenyl groups from the core structure. In some cases, gas-phase rearrangements of 1,2,3-triazoles can occur under tandem mass spectrometry (MS/MS) conditions. nih.gov
Table 2: HRMS Data and Expected Fragmentation for this compound
| Compound Name | Molecular Formula | Theoretical Exact Mass [M+H]⁺ | Key Expected Fragment Ions |
|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for assessing the purity of synthesized compounds and for monitoring reaction progress. While specific LC-MS analysis of this compound is not detailed, standard methods for related triazole derivatives provide a clear framework for its analysis. japsonline.comresearchgate.net
Given its triphenyl substitution, the compound is non-polar, making it well-suited for reverse-phase liquid chromatography. A typical analysis would involve a C18 column with a gradient elution system. researchgate.net The mobile phase would likely consist of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. researchgate.net The eluent would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Purity is determined from the resulting chromatogram by integrating the area of the peak corresponding to the target compound and expressing it as a percentage of the total area of all observed peaks. The coupled mass spectrometer simultaneously confirms the identity of the main peak by its mass-to-charge ratio.
X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Architecture
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. As of this writing, a solved crystal structure for this compound has not been reported in the surveyed literature.
However, the structures of numerous other substituted triazoles have been determined, illustrating the power of this technique. nih.govjyu.fimdpi.com For example, the analysis of a 1,2,3-triazole-Schiff base hybrid revealed a triclinic space group (Pī) and provided exact parameters for its bond lengths and angles. nih.gov Such an analysis for this compound would unambiguously confirm the connectivity and provide invaluable insight into its solid-state conformation.
Analysis of Conformational Preferences and Crystal Packing
In the absence of a specific crystal structure for this compound, its conformational preferences and crystal packing can be inferred from theoretical principles and the structures of closely related compounds. Due to significant steric hindrance between the three bulky phenyl groups, a planar conformation is highly unlikely. The phenyl rings at positions 1, 4, and 5 are expected to be twisted out of the plane of the central triazole ring. mdpi.comresearchgate.net Studies on other polysubstituted triazoles consistently show such twisted conformations, with dihedral angles between the heterocyclic core and appended rings being a key structural descriptor. mdpi.comresearchgate.net
The crystal packing would be governed primarily by weak intermolecular forces. Van der Waals interactions would be significant, and π-π stacking interactions between the phenyl rings of adjacent molecules would likely play a crucial role in stabilizing the crystal lattice. The non-planar structure of the molecule may prevent the kind of tight packing that can lead to fluorescence quenching in the solid state, a property that is often desirable for materials used in optical devices. researchgate.net The conformational diversity of substituted triazoles makes them versatile building blocks for creating specific three-dimensional architectures. nih.gov
| Crystal Packing Forces | Van der Waals forces, π-π stacking interactions. | Dominant forces for non-polar aromatic compounds, leading to an ordered crystal lattice. |
Investigation of Intermolecular Interactions in this compound and Related Compounds
The supramolecular architecture of this compound in the solid state is significantly influenced by a variety of non-covalent intermolecular interactions. The spatial arrangement of the three phenyl rings appended to the central 1,2,3-triazole core provides a rich framework for π-π stacking and weaker C-H···N hydrogen bonds. These forces are crucial in determining the crystal packing, stability, and physicochemical properties of the compound. While detailed crystallographic analysis specifically for this compound is not extensively published, the intermolecular behaviors can be understood by examining closely related structures.
π-π Stacking Interactions
The presence of multiple aromatic systems in phenyl-substituted triazoles makes π-π stacking a dominant organizational force in their crystal lattices. These interactions occur between the electron-rich π-systems of the phenyl and triazole rings of adjacent molecules. The geometry of this stacking can vary, from parallel-displaced to T-shaped arrangements, optimizing the electrostatic and van der Waals forces.
In crystal structures of similar multi-aryl substituted heterocyclic compounds, these interactions are well-documented. For instance, the analysis of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole reveals the presence of weak π(triazolyl)–π(nitrobenzene) contacts, with an inter-centroid distance measured at 3.8386 (10) Å. nih.gov Another related compound, (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, exhibits distinct π–π stacking interactions between the benzene and triazole rings of neighboring molecules, characterized by a centroid-centroid distance of 3.895 (1) Å. These examples underscore the prevalence and importance of π-stacking in the crystal engineering of this class of compounds. The triphenyl substitution pattern of this compound suggests a high likelihood of complex, multi-directional π-π interactions that define its three-dimensional assembly.
C-H···N and Other Weak Hydrogen Bonds
Beyond π-stacking, the crystal packing of triazole derivatives is further stabilized by a network of weak hydrogen bonds, primarily C-H···N interactions. In these interactions, a hydrogen atom attached to a carbon atom (often on a phenyl ring) acts as a hydrogen bond donor, while one of the nitrogen atoms of the triazole ring acts as the acceptor.
The following table provides examples of intermolecular interaction parameters observed in triazole compounds with similar structural motifs.
| Compound Name | Interaction Type | Interacting Groups | Distance (Å) / Angle (°) |
| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | π-π Stacking | Triazole Ring & Nitrobenzene Ring | Centroid-Centroid: 3.8386 (10) Å |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | π-π Stacking | Benzene Ring & Triazole Ring | Centroid-Centroid: 3.895 (1) Å |
| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C-H···π | Phenyl C-H & Triazole Ring | - |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | C-H···N | Phenyl C-H & Triazole N | - |
Theoretical and Computational Chemistry Studies of 1,4,5 Triphenyl 1h 1,2,3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for 1,4,5-trisubstituted 1,2,3-triazoles typically employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable predictions of molecular geometries and electronic properties. nih.gov
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1,4,5-triphenyl-1H-1,2,3-triazole, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Illustrative Table of Expected Optimized Geometric Parameters:
| Parameter | Expected Value Range | Description |
| C4-C5 Bond Length (Å) | 1.38 - 1.42 | Bond between the two carbon atoms in the triazole ring. |
| N1-N2 Bond Length (Å) | 1.33 - 1.37 | Bond between two adjacent nitrogen atoms in the triazole ring. |
| N2-N3 Bond Length (Å) | 1.30 - 1.34 | Bond between two adjacent nitrogen atoms in the triazole ring. |
| C-N Bond Lengths (Å) | 1.35 - 1.39 | Bonds connecting the carbon and nitrogen atoms within the triazole ring. |
| C-Phenyl Bond Lengths (Å) | 1.48 - 1.52 | Bonds connecting the triazole ring to the phenyl substituents. |
| Phenyl Ring Dihedral Angles (°) | 30 - 60 | The twist angle of the phenyl rings relative to the plane of the triazole ring. |
| Note: The values in this table are illustrative and based on general values for similar chemical structures. Specific computational data for this compound is not available in the reviewed literature. |
Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Energies and Distribution
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl groups and the triazole ring, while the LUMO would also be distributed across the aromatic system. The precise distribution would determine the sites most susceptible to electrophilic and nucleophilic attack.
Illustrative Table of FMO Properties:
| Property | Expected Value (eV) | Significance |
| HOMO Energy | -6.0 to -7.0 | Indicates electron-donating ability. |
| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 to 5.0 | Relates to chemical reactivity and stability. |
| Note: The values in this table are for illustrative purposes and represent typical ranges for similar aromatic heterocyclic compounds. Specific computational data for this compound is not available in the reviewed literature. |
Global and Local Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)
Global Descriptors: The electrophilicity index (ω) measures the ability of a molecule to accept electrons. Other global descriptors include chemical potential (μ), hardness (η), and softness (S). In studies of related triazole derivatives, these parameters have been used to correlate with their biological activity. nih.gov
Local Descriptors: Fukui functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack by showing the change in electron density at a particular point in the molecule upon the addition or removal of an electron.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)
DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, can predict the ¹H and ¹³C NMR chemical shifts. For this compound, this would help in assigning the signals of the different protons and carbons in the phenyl rings and the triazole core. In related compounds, the chemical shift of the triazole proton is a key diagnostic signal. nih.gov
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This would allow for the identification of characteristic vibrational modes of the triazole ring and the phenyl substituents.
UV-Vis Absorption: While TD-DFT is more commonly used for UV-Vis spectra, DFT can provide a preliminary understanding of the electronic transitions.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited states of molecules and simulating their electronic spectra.
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound. These calculations provide information about the energies of the electronic transitions, their oscillator strengths (intensities), and the nature of the orbitals involved (e.g., π → π* or n → π* transitions).
For aromatic systems like this, the low-energy transitions are typically of π → π* character. The solvent environment can significantly influence the spectra, and this can be modeled using methods like the Polarizable Continuum Model (PCM). It has been noted in the literature that accurately predicting the photophysical properties of 1,2,3-triazole based chromophores can be challenging for TD-DFT, and the choice of functional and solvent model is critical. rsc.org
Illustrative Table of Predicted Electronic Transition Data:
| Transition | Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | 300 - 350 | 0.1 - 0.5 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 250 - 300 | 0.3 - 0.8 | HOMO-1 → LUMO (π → π) |
| Note: This table is purely illustrative to show the type of data generated by TD-DFT calculations. Specific predicted spectra for this compound are not available in the reviewed literature. |
Characterization of Intramolecular Charge Transfer (ICT) Phenomena
Theoretical studies, particularly those employing computational chemistry, have been instrumental in elucidating the electronic properties of this compound and its derivatives. A key area of investigation has been the characterization of intramolecular charge transfer (ICT) phenomena within these molecules.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. In studies of 1,2,3-triazole derivatives, MEP maps reveal distinct regions of positive and negative electrostatic potential. For instance, in some hybrid molecules containing a 1,2,3-triazole ring, the negative regions (indicated in red) are often localized on components like sodium ions linked to a tyrosine subunit or on an aromatic subunit attached to the triazole. nih.gov Conversely, the positive regions (shown in blue) can be distributed across other parts of the molecule, such as a Schiff base component. nih.gov This clear separation of charge highlights the potential for intramolecular charge transfer.
The arrangement of substituents on the triazole ring significantly influences the electronic distribution. The highly polarized nature of the 1,2,3-triazole ring, with a dipole moment of nearly 5 Debye, facilitates its participation in hydrogen bonding and dipole-dipole interactions, which are fundamental to ICT processes. researchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural features of molecules with their biological activities or physicochemical properties. These models are widely employed in drug discovery and materials science to predict the behavior of new compounds.
In the context of 1,2,3-triazole derivatives, QSAR studies have been extensively used to understand and predict their therapeutic potential, including anticancer and antimicrobial activities. nih.govkashanu.ac.ir For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of 1,2,3-triazole analogs to elucidate the structural requirements for their biological activity. nanobioletters.com
These models generate statistical data that helps in designing new molecules with enhanced properties. For instance, a good QSAR model will have high correlation coefficient (R²) and predictive ability (Q²). nanobioletters.com In one study on 1,2,3-triazole derivatives as potential blood cancer inhibitors, a CoMFA model yielded a Q² of 0.60 and an R² of 0.97, while the CoMSIA model gave a Q² of 0.61 and an R² of 0.92, indicating robust and predictive models. nanobioletters.com
A critical aspect of QSAR/QSPR modeling is the identification and use of molecular descriptors that quantitatively describe the structural and electronic features of a molecule. These descriptors are then correlated with observed properties such as adsorption behavior and catalytic efficiency.
For 1,2,4-triazole (B32235) derivatives, studies have shown that various molecular descriptors, including Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues, can be used to build multiparametric models with high correlation coefficients (approaching 0.900) for predicting antimicrobial activity. kashanu.ac.ir
In the realm of anticancer research, 3D-QSAR models for substituted 1,2,4-triazole derivatives have revealed the importance of steric and electrostatic fields at specific locations around the molecule for its biological activity. nih.govresearchgate.net For instance, one study identified that steric (S 1047 and S 927) and electrostatic (E 1002) data points significantly contribute to the anticancer potential. nih.govresearchgate.net Such insights are invaluable for the rational design of new, more effective therapeutic agents.
The predictive power of these models is often validated through internal and external validation methods. A successful model demonstrates a strong relationship between the descriptors and the biological activity, as indicated by a high squared correlation coefficient (r²) and good internal and external predictivity values (q² and pred_r², respectively). nih.govresearchgate.net
Interactive Data Table: QSAR Model Performance for Anticancer 1,2,4-Triazole Derivatives
| Model Parameter | Value | Reference |
| Correlation Coefficient (r) | 0.9334 | nih.govresearchgate.net |
| Squared Correlation Coefficient (r²) | 0.8713 | nih.govresearchgate.net |
| Internal Predictivity (q²) | 0.2129 | nih.govresearchgate.net |
| External Predictivity (pred_r²) | 0.8417 | nih.govresearchgate.net |
| Predictive Correlation Coefficient Error (pred_r²se) | 0.1255 | nih.govresearchgate.net |
This table summarizes the statistical significance and predictive capacity of a 3D-QSAR model developed for a series of substituted 1,2,4-triazole derivatives, highlighting the strong correlation between the molecular descriptors and their anticancer activity. nih.govresearchgate.net
Coordination Chemistry and Ligand Design with 1,4,5 Triphenyl 1h 1,2,3 Triazole Motifs
1,2,3-Triazole Derivatives as Versatile Ligands in Metal Complexes
The versatility of 1,2,3-triazole derivatives as ligands stems from their ability to be readily functionalized, allowing for precise control over the properties of the resulting metal complexes. nih.govrsc.org These heterocycles can act as neutral N-donors, or they can be transformed into powerful carbon-based donors, such as N-heterocyclic carbenes (NHCs) and mesoionic carbenes (MICs). rsc.org
N-Heterocyclic Carbene (NHC) Ligands: Triazolylidenes
N-heterocyclic carbenes (NHCs) are a prominent class of ligands known for their strong σ-donating properties and their ability to form robust bonds with transition metals. scripps.edu 1,2,3-Triazolylidenes, a subset of NHCs derived from 1,2,3-triazoles, have emerged as highly effective ligands in a range of catalytic transformations. researchgate.netwikipedia.orgresearchgate.net The synthesis of these ligands typically involves the deprotonation of a corresponding 1,2,3-triazolium salt. scripps.eduresearchgate.net The electronic properties of the resulting triazolylidene can be fine-tuned by altering the substituents on the triazole ring. scripps.edu For instance, the presence of electron-donating or withdrawing groups on the phenyl rings of a 1,4,5-triphenyl-1H-1,2,3-triazole precursor would directly influence the donor strength of the resulting NHC ligand.
Mesoionic Carbene (MIC) Donors Derived from Triazoles
Mesoionic carbenes (MICs) are a class of NHCs that cannot be represented by a neutral resonance structure and possess a delocalized positive charge within the heterocyclic ring. wikipedia.orgacs.org 1,2,3-Triazole-derived MICs, often referred to as "abnormal" NHCs, have demonstrated even stronger σ-donor properties compared to their "normal" imidazolylidene counterparts. researchgate.netnih.gov This enhanced donor capacity makes them particularly attractive for stabilizing metal centers in various oxidation states and for promoting challenging catalytic reactions. researchgate.net The synthesis of MICs from this compound would involve N-alkylation or N-arylation followed by deprotonation, leading to a highly reactive carbene center at the C5 position. nih.govnih.gov
Diverse Coordination Modes and Chelation Behavior
Ligands based on the this compound framework can coordinate to metal centers in a variety of ways, leading to a rich and diverse coordination chemistry.
N-Coordination through Triazole Nitrogen Atoms
The most straightforward coordination mode for 1,2,3-triazole derivatives involves the donation of a lone pair of electrons from one of the nitrogen atoms to a metal center. rsc.org In the case of 1,4-disubstituted 1,2,3-triazoles, coordination typically occurs through the N3 atom. researchgate.net However, coordination through the N2 atom has also been observed, particularly when the ligand is part of a chelating system. nih.govacs.org The specific nitrogen atom involved in coordination can be influenced by the steric and electronic properties of the substituents on the triazole ring and the nature of the metal ion. whiterose.ac.uk
C-H Activation and Cyclometalation Pathways (C^N, C^C Coordination)
A significant feature of the coordination chemistry of ligands like this compound is their ability to undergo C-H activation and subsequent cyclometalation. rsc.org This process involves the intramolecular activation of a C-H bond, typically on one of the phenyl substituents, by the metal center, leading to the formation of a stable metallacycle. This results in a bidentate C^N coordination mode, where the ligand is bound to the metal through both a nitrogen atom of the triazole and a carbon atom of the phenyl ring. nih.govacs.org In some cases, C-H activation can also occur at the triazole ring itself. nih.govnih.gov These cyclometalated complexes are of great interest due to their enhanced stability and their applications in catalysis and materials science. rsc.org
Multidentate and Bridging Ligand Applications
The modular nature of the "click" synthesis allows for the straightforward incorporation of additional donor groups into the 1,2,3-triazole framework, leading to the formation of multidentate ligands. uobaghdad.edu.iq For example, by attaching coordinating groups to the phenyl rings of this compound, it is possible to design tridentate or even higher-denticity ligands. These multidentate ligands can form highly stable complexes with a variety of metal ions. nih.gov Furthermore, 1,2,3-triazole derivatives can act as bridging ligands, linking two or more metal centers together to form polynuclear complexes. rsc.orgscite.ai This bridging can occur through two of the nitrogen atoms of the triazole ring or through a combination of nitrogen and other donor atoms. researchgate.netnih.gov
Synthesis and Structural Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with phenyl-substituted 1,2,3-triazole ligands typically involves the reaction of a suitable metal precursor with the pre-synthesized triazole ligand. The resulting complexes often exhibit interesting structural and photophysical properties, making them promising candidates for various applications.
Iridium(III) complexes are at the forefront of research for optoelectronic applications, particularly in the development of highly efficient organic light-emitting diodes (OLEDs). The strong spin-orbit coupling of the iridium center facilitates the harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies. nih.gov The emission color and photophysical properties of these complexes can be finely tuned by modifying the structure of the cyclometalating and ancillary ligands. nih.gov
While specific Iridium(III) complexes of this compound are not extensively reported, studies on related phenyl-triazole ligands provide valuable insights. For instance, cationic Iridium(III) complexes have been synthesized using 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand. acs.org These complexes demonstrate how the triazole moiety can be utilized to tune the electronic properties and emission characteristics of the metal center. acs.org The synthesis often involves the reaction of an iridium precursor, such as [Ir(ppy)2Cl]2 (where ppy is 2-phenylpyridine), with the triazole ligand. acs.orgacs.org
Researchers have also explored heteroleptic Iridium(III) complexes where a 2-(1,2,3-triazol-5-yl)pyridine derivative acts as an ancillary ligand. rsc.orgcapes.gov.br These studies highlight that the triazole unit significantly influences the photophysical and electrochemical properties of the resulting complexes. rsc.orgcapes.gov.br The use of such ligands has led to the development of blue- and green-emitting phosphorescent dopants for OLEDs. rsc.org
Table 1: Photophysical Data for Representative Iridium(III) Complexes with Phenyl-Triazole Ligands
| Complex/Ligand | Emission Max (nm) | Quantum Yield (%) | Reference |
| Ir(F2ppy)2(ptz) | 465 | 70 | rsc.org |
| Ir(F2ppy)2(Mptz) | 468 | 65 | rsc.org |
| Cationic Ir(III) with 1-methyl-4-phenyl-1H-1,2,3-triazole | 550-650 | up to 60 | acs.org |
Data is for analogous phenyl-triazole complexes and not this compound.
Group 10 metal complexes, particularly those of palladium and platinum, are of significant interest due to their catalytic activity and potential applications in materials science and medicine. The coordination chemistry of phenyl-substituted 1,2,3-triazoles with these metals has been explored, revealing a range of coordination modes and complex geometries.
Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with bidentate 2-pyridyl-1,2,3-triazole "click" ligands have been synthesized and characterized. researchgate.net These complexes are typically prepared by reacting the triazole ligand with a suitable metal precursor like [PdCl2(MeCN)2] or K2[PtCl4]. mdpi.comrsc.org The resulting complexes often feature a square-planar geometry around the metal center, with the triazole ligand coordinating in a bidentate fashion through the pyridine (B92270) nitrogen and a triazole nitrogen. rsc.org The stability of these complexes can be influenced by the isomeric form of the ligand. researchgate.net
Furthermore, palladium(II) complexes bearing 1,2,3-triazole-based organosulfur/selenium ligands have been synthesized and shown to be effective catalysts in Heck and Suzuki-Miyaura coupling reactions. rsc.org The crystal structures of these complexes reveal a distorted square planar geometry around the palladium center. rsc.org Platinum(II) complexes with diaryl-1,2,3-triazolylidene ligands have also been prepared and exhibit interesting photophysical properties, with high quantum efficiencies in PMMA films. nih.gov
Nickel(II) Complexes: The coordination chemistry of Nickel(II) with 1,2,3-triazole ligands has also been investigated. For example, Nickel(II) complexes with "click"-derived pyridyl-triazole ligands have been synthesized and characterized. fu-berlin.de These complexes typically adopt a distorted octahedral geometry with the triazole ligands acting as bis-chelating agents. fu-berlin.de Studies on Ni(II) mixed-ligand complexes with 1,2,3-triazole and thiocyanate (B1210189) have also been reported, highlighting the influence of the triazole ligand on the biological activity of the complex. nih.gov
The versatility of 1,2,3-triazole ligands extends to their coordination with a variety of other transition and main group metals.
Cobalt(III) Complexes: The synthesis of Cobalt(III) complexes with bis-2-pyridyl-1,2,3-triazole ligands has been reported. rsc.org These studies often focus on the biological applications of the resulting complexes. rsc.org Additionally, Co(II)-1,2,3-triazole complexes have been shown to be more potent antifungal and antibacterial agents compared to their Ni(II) counterparts, demonstrating the significant role of the metal center. nih.gov
Zinc(II) Complexes: Zinc(II) complexes with novel triazole-based ligands have been prepared and characterized. rsc.org These studies often explore the coordination behavior of the ligands and the resulting structural features of the complexes. rsc.org Zinc and silicon phthalocyanine (B1677752) complexes substituted with 1,2,3-triazole groups have also been synthesized and investigated for their photophysical, electrochemical, and photovoltaic properties. nih.gov
Aluminum Complexes: There is a notable lack of information in the scientific literature regarding the synthesis and characterization of Aluminum complexes with this compound or closely related phenyl-substituted 1,2,3-triazole ligands.
Electronic and Electrochemical Properties of Triazole-Metal Complexes
The electronic and electrochemical properties of metal complexes are fundamentally influenced by the nature of the ligands. Phenyl-substituted 1,2,3-triazoles offer a platform for fine-tuning these properties through modification of the substituents on the phenyl and triazole rings.
The electronic properties of the metal center in a triazole complex can be significantly altered by the electron-donating or electron-withdrawing nature of the substituents on the ligand. For instance, in Iridium(III) complexes, increasing the electron-withdrawing capabilities of the substituents on the triazole ring generally leads to a lowering of the HOMO level, which can result in a blue shift in the emission spectrum. nih.govcapes.gov.br
In cationic Iridium(III) complexes with 1-methyl-4-phenyl-1H-1,2,3-triazole, the cyclometalating phenyl-triazole ligand induces a significant stabilization of the Highest Occupied Molecular Orbital (HOMO) compared to other cyclometalating ligands. acs.org This stabilization directly impacts the redox and emission properties of the complex. acs.org The ability to systematically modify the ligand structure allows for precise control over the electronic characteristics of the resulting metal complex. capes.gov.br
The electrochemical behavior of triazole-metal complexes is a key aspect of their characterization and is crucial for their application in areas such as catalysis and optoelectronics. Cyclic voltammetry is a common technique used to study the redox potentials of these complexes.
Iridium(III) complexes with substituted 1,2,4-triazole (B32235) ligands have been shown to exhibit reversible redox processes in solution. nih.gov The redox potentials are sensitive to the substituents on the triazole ring, providing a means to tune the electrochemical properties. nih.gov Similarly, cationic Iridium(III) complexes with 4-phenyl-1,2,3-triazole ligands display fully reversible redox processes, and their oxidation potentials vary depending on the ligand-field strength of the different cyclometalating and ancillary ligands. acs.org
In the context of palladium(II) complexes with 1,2,3-triazole based organosulfur/selenium ligands, DFT calculations have been used to correlate the HOMO-LUMO energy difference with the observed catalytic activity. rsc.org This highlights the importance of understanding the electrochemical properties for designing more efficient catalysts.
Table 2: Electrochemical Data for Representative Phenyl-Triazole Metal Complexes
| Complex/Ligand | Oxidation Potential (V vs. reference) | Reduction Potential (V vs. reference) | Reference |
| Cationic Ir(III) with 1-methyl-4-phenyl-1H-1,2,3-triazole | +0.837 | Varies with ancillary ligand | acs.org |
| Pd(II) with 1-benzyl-4-phenylthiomethyl-1H-1,2,3-triazole | Not specified | Not specified | rsc.org |
| Ir(F2ppy)2(ptz) | 1.13 (vs. SCE) | -2.25 (vs. SCE) | rsc.org |
Data is for analogous phenyl-triazole complexes and not this compound. The reference electrode may vary between studies.
Catalytic Applications of Triazole-Based Metal Complexes
The 1,2,3-triazole scaffold, particularly the 1,4,5-trisubstituted variant, serves as a robust and versatile platform in the design of metal complexes for catalysis. While the parent this compound is not extensively documented as a direct ligand in catalytic applications, its structural motif is central to several key areas of catalysis. These applications range from the triazole ring itself being the product of highly efficient catalytic reactions to its incorporation into sophisticated ligand architectures for cross-coupling, hydrogenation, and cycloisomerization reactions. The primary metals involved in these transformations include palladium, gold, ruthenium, and copper.
Palladium-Catalyzed Reactions
Palladium complexes featuring ligands derived from 1,2,3-triazoles have emerged as powerful catalysts, particularly for cross-coupling reactions that are fundamental to modern organic synthesis. Researchers have developed phosphine-functionalized triazoles, often called "ClickPhos," which serve as highly effective ligands for challenging transformations. acs.org These ligands are synthesized via efficient 1,3-dipolar cycloaddition reactions and have demonstrated excellent performance in the Suzuki-Miyaura coupling and amination of unactivated aryl chlorides. acs.org
Studies have shown that 1,2,3-triazole derivatives bearing phosphine (B1218219) groups at the 5-position are effective ligands for palladium-catalyzed Suzuki-Miyaura reactions, especially for the coupling of sterically demanding substrates. nih.govnih.gov The performance of these triazole-based phosphine ligands can rival that of commercially available high-performance ligands like S-Phos and X-Phos. acs.org The electronic properties and steric bulk of the substituents on the triazole ring can be fine-tuned to optimize catalytic activity. nih.gov
For instance, in a benchmark Suzuki-Miyaura reaction involving the coupling of a sterically hindered aryl bromide, dialkyl-phosphino triazoles demonstrated superior performance compared to their diphenyl-phosphino counterparts. acs.org
Table 1: Performance of Triazole-Phosphine Ligands in a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction Reaction: Coupling of 2-bromo-m-xylene (B44306) and o-tolylboronic acid. Conditions: Pd₂(dba)₃ (0.5 mol%), ligand (2.0 mol%), K₃PO₄, toluene, 90 °C, 10 h. acs.org
| Ligand | Substituents (on Triazole) | Conversion (%) |
| 29c | 1-Cyclohexyl, 5-P(Ph)₂ | 54 |
| 30a | 1-Benzyl, 5-P(Cy)₂ | >95 |
| 30b | 1-Cyclohexyl, 5-P(Cy)₂ | >95 |
| 30c | 1-Isopropyl, 5-P(tBu)₂ | >95 |
| S-Phos | (Commercial Benchmark) | >95 |
| X-Phos | (Commercial Benchmark) | >95 |
Beyond their use as ligands, the triazole ring itself can be the subject of catalytic functionalization. Palladium-catalyzed direct arylation reactions have been employed to functionalize the C5-position of N-aryl 1,2,3-triazoles, providing a direct route to 1,4,5-trisubstituted products. rsc.org
Gold-Catalyzed Reactions
Gold catalysis has benefited significantly from ligands derived from 1,2,3-triazoles, particularly through the use of 1,2,3-triazol-5-ylidenes, which are a class of N-heterocyclic carbenes (NHCs). hw.ac.uk These "click" carbenes form stable and highly active complexes with gold(I), catalyzing a variety of organic transformations. hw.ac.ukscilit.com
A prominent application of these gold(I)-triazolylidene complexes is in the cycloisomerization of enynes. hw.ac.ukfrontiersin.org These catalysts have shown remarkable efficiency and regioselectivity in converting 1,6-enynes into valuable cyclic products. The modular synthesis of the triazole ligand allows for easy tuning of its electronic and steric properties, which in turn influences the catalyst's performance. To address issues of catalyst stability and recyclability, triazole-gold(I) complexes have been successfully anchored into porous organic polymers, creating robust heterogeneous catalysts that in some cases show even greater reactivity than their homogeneous counterparts. nih.gov
Table 2: Gold(I)-Triazolylidene Catalyzed Cycloisomerization of a 1,6-Enyne Reaction Conditions: Substrate (0.2 mmol), Au(trz)Cl catalyst, CH₂Cl₂, Room Temperature. hw.ac.uk
| Catalyst Loading (mol %) | Time (min) | Yield (%) |
| 5 | 1 | 97 |
| 5 | 5 | 99 |
| 2 | 1 | 93 |
Ruthenium-Catalyzed Reactions
Ruthenium catalysts play a distinct and crucial role in the synthesis and functionalization of triazoles. While copper catalysis typically yields 1,4-disubstituted triazoles, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides selective access to 1,5-disubstituted isomers, which are valuable precursors for 1,4,5-trisubstituted systems. nih.gov
Furthermore, ruthenium complexes containing 1,2,3-triazolylidene ligands have been developed as effective catalyst precursors for the selective hydrogenation of olefins. nih.gov In a different catalytic approach, the triazole ring can act as a directing group to guide C-H activation at other positions in the molecule. For example, ruthenium catalysis enables the intermolecular C-H amidation of arenes, where a 2-aryl-1,2,3-triazole directs the functionalization of the ortho-position of the aryl ring. rsc.org The regiospecific alkylation of ruthenium triazolato complexes also presents a facile, cyclic route to synthesizing 1,5-disubstituted 1,2,3-triazoles. rsc.org
Copper-Catalyzed Reactions
Copper catalysis is inextricably linked to the synthesis of 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click reaction." nih.gov This reaction provides a highly reliable and efficient pathway to 1,4-disubstituted 1,2,3-triazoles. The methodology has been extended to create more complex structures, including 1,4,5-trisubstituted 1,2,3-triazoles, through processes like copper-catalyzed oxidative azide-olefin cycloaddition. researchgate.net Heterogeneous copper catalysts, such as copper(I) oxide (Cu₂O) microbeads, have also been developed to improve the sustainability and recyclability of these synthetic processes. researchgate.net
Photophysical Properties and Optoelectronic Applications of 1,4,5 Triphenyl 1h 1,2,3 Triazole Derived Materials
Electronic Absorption and Emission Characteristics
The interaction of 1,4,5-triphenyl-1H-1,2,3-triazole-derived materials with light is characterized by distinct absorption and emission profiles that are influenced by the solvent medium and specific substitutions on the aryl rings.
The electronic absorption spectra of triazole derivatives typically feature bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions of the conjugated aromatic system. nih.gov For instance, absorption bands for some triazole derivatives appear around 350 nm, with additional peaks between 400–450 nm attributed to intramolecular charge transfer (ICT). nih.gov The specific positioning of these absorption maxima is sensitive to the molecular structure. In a series of 4,5-bis(arylethynyl)-1,2,3-triazoles, absorption maxima in tetrahydrofuran (B95107) (THF) were observed between 250 and 450 nm, with the exact position depending on the nature of the substituents. nih.gov Similarly, various triaryl-substituted 1,2,3-triazoles exhibit distinct absorption and emission spectra in solvents like dichloromethane (B109758) (DCM). researchgate.net
The emission spectra are equally dependent on the molecular structure and environment. For example, different regioisomers of triazole-based chromophores show unique absorption and emission signatures. rsc.org In the solid state, some benzothiadiazole derivatives functionalized with triphenylamine (B166846) exhibit bright yellowish-green emissions with maxima around 550 nm. nih.gov The emission maxima of certain 4,5-bis(arylethynyl)-1,2,3-triazoles in THF can range from the violet region (~395 nm) to the blue (492 nm) and green (514 nm) regions, with some showing significant bathochromic shifts to as high as 609 nm depending on the substituents. nih.gov
Table 1: Absorption and Emission Maxima of Selected Triazole Derivatives in Various Solvents
| Compound Type | Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|---|
| Functionalized Benzothiadiazoles | Solid State | - | 532 - 550 | nih.gov |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles (e.g., 5a) | THF | ~250 - 450 | 492 | nih.gov |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles (e.g., 5c) | THF | ~250 - 450 | 514 | nih.gov |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles (e.g., 5e) | THF | ~250 - 450 | ~395 | nih.gov |
| Imidazole-based Dyes (e.g., 2a) | DCM | 376 | 528 | researchgate.net |
| Imidazole-based Dyes (e.g., 2b) | DCM | 437 | 574 | researchgate.net |
The efficiency of the emission process, quantified by the fluorescence quantum yield (ΦF), is a critical parameter for optoelectronic applications. For 1,2,3-triazole derivatives, this value can vary significantly. Triazoles synthesized via "click" chemistry have been reported to have fluorescence quantum yields in the range of 0.1–0.3. researchgate.net The introduction of electron-donating and electron-accepting aryl substituents can lead to high fluorescence quantum yields, particularly in weakly polar solvents. researchgate.net
Specific structural modifications have a profound impact on luminescence efficiency. For example, certain 4,5-bis(arylethynyl)-1,2,3-triazoles exhibit high quantum yields, with values reaching up to 60% in THF. nih.gov In contrast, other derivatives with different substituents show much lower efficiencies, with quantum yields dropping to as low as 5%. nih.gov The exclusion of an aryl fragment from the triazole ring in some quinazoline (B50416) derivatives has been shown to improve the fluorescence quantum yield in solution. nih.gov In the solid state, certain rhenium(I) complexes incorporating a bi-(1,2,4-triazole) ligand can exhibit very strong photoluminescence, with a quantum yield of 0.52. rsc.orgresearchgate.net
Table 2: Fluorescence Quantum Yields (ΦF) of Selected Triazole Derivatives
| Compound Type | Medium | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| "Click" Triazoles | Various Solvents | 0.1 - 0.3 | researchgate.net |
| 4,5-Bis(arylethynyl)-1,2,3-triazole (5a) | THF | 60% | nih.gov |
| 4,5-Bis(arylethynyl)-1,2,3-triazole (5c) | THF | 22% | nih.gov |
| 4,5-Bis(arylethynyl)-1,2,3-triazole (5h, 5i) | THF | 5% | nih.gov |
| Re(I) Diphenyl-bi-(1,2,4-triazole) Complex | Microcrystalline Phase | 52% | rsc.orgresearchgate.net |
| Imidazole-based Dye (2a) | DCM | 0.71 (relative) | researchgate.net |
| Imidazole-based Dye (2b) | DCM | 0.05 (relative) | researchgate.net |
Many triazole derivatives exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon excitation, leading to different degrees of stabilization by solvent molecules. Triazoles featuring both electron-donor and electron-acceptor substituents are known to display solvent-dependent fluorescence. researchgate.net
A clear example is seen in certain imidazole-based dyes, which show significant bathochromic (red) shifts in their emission wavelengths as the solvent polarity increases. researchgate.net For one such dye, the emission maximum shifted from 449 nm in non-polar n-hexane to 550 nm in polar acetonitrile (B52724). researchgate.net This sensitivity to the environment makes these compounds suitable for use as polarity sensors. The emission of some triazoles is also affected by other environmental factors, such as pH and the presence of biomolecules. nih.gov
Aggregation-Induced Emission (AIE) and Related Phenomena
A significant number of luminogens based on triazole and related structures exhibit a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). In contrast to typical dyes that suffer from fluorescence quenching in high concentrations or the solid state, AIE-active molecules become highly emissive upon aggregation.
The primary mechanism responsible for AIE is the restriction of intramolecular motions (RIM). nih.gov In dilute solutions, molecules with flexible rotating parts, such as phenyl rings, can dissipate absorbed energy through non-radiative pathways like vibrations and rotations, resulting in weak or no fluorescence. nih.gov When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered. nih.govnih.govrsc.org This blockage of non-radiative decay channels forces the excited-state energy to be released through radiative pathways, leading to a dramatic increase in fluorescence intensity. nih.gov
Structural features that promote AIE include the presence of multiple rotatable groups, such as the phenyl rings in this compound. nih.gov Twisted molecular conformations can also contribute by preventing close π-π stacking interactions in the aggregated state, which would otherwise lead to emission quenching. nih.gov
The enhancement of emission in the aggregated state is a hallmark of AIE-active materials. nih.gov This effect is often observed by mixing a solution of the compound in a good solvent (like THF or dioxane) with a poor solvent (like water). For instance, some imidazole-based dyes showed a 3- to 5-fold increase in emission intensity in a dioxane-water mixture with a 90% water fraction compared to the pure dioxane solution. researchgate.net Similarly, certain benzothiadiazole derivatives displayed almost no fluorescence in a dilute DMF solution but became strongly emissive as water was added, with maximum intensity observed at a 70% water fraction. nih.gov
In the solid state, this enhanced emission is particularly pronounced. The rigid environment of a crystal or amorphous solid effectively restricts intramolecular rotations, leading to high luminescence efficiency. nih.gov A rhenium(I) complex with a diphenyl-bi-(1,2,4-triazole) ligand demonstrated a dramatic solid-state luminescence enhancement (SLE) effect, with strong green-yellow emission in its microcrystalline phase. rsc.orgresearchgate.net This property is highly desirable for applications such as organic light-emitting diodes (OLEDs) and solid-state sensors. nih.govrsc.org
Applications in Advanced Optoelectronic Devices
The unique molecular architecture of this compound and its derivatives, characterized by a highly conjugated system, has prompted investigations into their potential for use in various advanced optoelectronic applications. The inherent photophysical properties of these compounds make them candidates for roles in organic light-emitting diodes (OLEDs), solar cells, and luminescent sensing technologies.
Organic Light-Emitting Diodes (OLEDs) as Emitters or Host Materials
While the broader class of triazole derivatives has been explored for its utility in OLEDs, specific research focusing on this compound as an emitter or host material is not extensively documented in publicly available literature. However, the general properties of related triazole-containing molecules can provide insight into its potential. Triazole-based compounds are known for their good thermal stability and electron-transporting capabilities, which are crucial properties for host materials in phosphorescent OLEDs (PhOLEDs). For instance, derivatives of 1,2,4-triazole (B32235) have been considered as host materials for blue phosphorescent emitters.
In the context of emitters, the fluorescence characteristics of 1,4,5-triaryl-1,2,3-triazoles have been studied, revealing that their emission properties are sensitive to the electronic nature of the aryl substituents and the solvent polarity. This tunability suggests a potential for developing emitters with specific color characteristics. For a derivative of this compound, the fluorescence quantum yield has been observed to be significant, which is a primary requirement for an efficient light-emitting material. However, without specific device data, its performance in an OLED remains theoretical.
Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Applications
The application of this compound in dye-sensitized solar cells (DSSCs) and other photovoltaic devices is an area with limited specific research. Generally, organic molecules used in DSSCs require strong absorption in the visible spectrum, appropriate energy levels for efficient electron injection into the semiconductor (e.g., TiO2), and good stability.
Luminescent Materials for Non-Biological Imaging and Sensing
The luminescent properties of 1,4,5-triaryl-1,2,3-triazoles make them promising candidates for applications in non-biological imaging and sensing. The fluorescence of these compounds is often sensitive to the local environment, such as solvent polarity, which can be exploited for sensing applications.
A study on the luminescence and stability of 1,4,5-triaryl-1,2,3-triazoles investigated the photophysical properties of several derivatives. researchgate.net These compounds, which feature electron-donating and electron-accepting aryl groups, exhibit high fluorescence quantum yields, particularly in non-polar solvents. researchgate.net The emission spectra of these triazoles can shift based on the solvent, a characteristic known as solvatochromism, which is highly desirable for chemical sensors. For example, a derivative, 1-phenyl-4-(p-aminophenyl)-5-biphenylyl-1H-1,2,3-triazole, shows a noticeable change in its fluorescence depending on the solvent environment. researchgate.net
The thermal and photostability of these compounds are also crucial for their practical use in optical devices, and studies have shown that 1,4,5-triaryl-1,2,3-triazoles possess good stability. researchgate.net This robustness, combined with their responsive luminescent behavior, suggests their potential use in creating fluorescent probes for detecting specific analytes or changes in the chemical environment in non-biological systems.
| Compound Derivative | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (Φf) |
| 1-Phenyl-4-biphenylyl-5-phenyl-1H-1,2,3-triazole | Toluene | 270 | 374 | 0.81 |
| 1-Phenyl-4-biphenylyl-5-phenyl-1H-1,2,3-triazole | Dichloromethane | 270 | 376 | 0.77 |
| 1-Phenyl-4-(p-aminophenyl)-5-biphenylyl-1H-1,2,3-triazole | Toluene | 330 | 412 | 0.89 |
| 1-Phenyl-4-(p-aminophenyl)-5-biphenylyl-1H-1,2,3-triazole | Dichloromethane | 330 | 446 | 0.82 |
Table 1: Photophysical Data for Selected 1,4,5-Triaryl-1,2,3-triazole Derivatives. Data sourced from a study on the luminescence and stability of these compounds. researchgate.net
Applications in Advanced Materials Science and Industrial Sectors
Incorporation into Polymeric Architectures for Tailored Properties
The integration of the 1,2,3-triazole moiety into polymer chains has been a subject of considerable research, driven by the desire to create materials with specific and enhanced properties. The 1,2,3-triazole ring, often formed through the highly efficient "click" chemistry, provides a stable and aromatic linkage within the polymer backbone. mdpi.comrsc.org While much of the research has focused on 1,4-disubstituted triazoles, the principles can be extended to polymers containing 1,4,5-trisubstituted units like 1,4,5-triphenyl-1H-1,2,3-triazole.
The incorporation of such triazole units can lead to polymers with high thermal stability and desirable mechanical properties. researchgate.net The synthesis of polymers containing 1,2,3-triazole units can be achieved through various methods, including the polymerization of monomers containing both azide (B81097) and alkyne functionalities or the reaction of diazides with dialkynes. mdpi.com For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for creating 1,4-disubstituted 1,2,3-triazole linkages in polymers. mdpi.commdpi.com The resulting poly(1,2,3-triazole)s can exhibit solubility in common organic solvents, a crucial property for processing and application. mdpi.com
Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found a versatile building block in the 1,2,3-triazole ring. The unique electronic and structural features of this compound make it an interesting candidate for the design of complex supramolecular architectures.
Anion Recognition and Selective Binding
The 1,2,3-triazole ring has emerged as a significant motif for anion recognition. nih.gov This capability stems from the ability of the C-H group on the triazole ring to act as a hydrogen bond donor, interacting with anions. nih.gov The presence of three nitrogen atoms in the ring polarizes the C-H bond, enhancing its acidity and its capacity for hydrogen bonding. This interaction is a key principle in the design of receptors for various anions. nih.gov
Derivatives of 1,4,5-trisubstituted 1,2,3-triazoles have been identified as a new class of inhibitors for enzymes like ribonuclease A (RNase A), where they interact with the active site through hydrogen bonding. rsc.org Docking studies have shown that the functional groups on these triazole inhibitors form multiple hydrogen bonds with amino acid residues in the enzyme's active site, highlighting their potential in molecular recognition. rsc.org For example, tris(triazole) tripodal receptors have demonstrated high selectivity in the recognition of citrate (B86180) anions. nih.gov
Role in Hydrogen and Halogen Bonding Interactions
Hydrogen bonding is a fundamental interaction in the self-assembly of supramolecular structures. The 1,2,3-triazole framework is an effective hydrogen bond donor, a property that has been studied both experimentally and theoretically. nih.gov The polarity of the solvent can influence the hydrogen bonding capabilities of the triazole C-H proton. nih.gov
Beyond hydrogen bonding, the triazole ring can also participate in halogen bonding. This interaction, which involves the non-covalent association between a halogen atom and a Lewis base, is another tool for the construction of supramolecular assemblies. The ability to form both hydrogen and halogen bonds makes 1,2,3-triazole derivatives versatile components in crystal engineering and the design of functional materials.
Design of Mechanically Interlocked Molecules (MIMs) and Molecular Machines
While specific examples detailing the use of this compound in the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes are not extensively documented in the reviewed literature, the general 1,2,3-triazole motif is a key player in this field. The "click" reaction used to form the triazole ring is a powerful tool for synthesizing the complex architectures of MIMs. These molecules, which consist of two or more interlocked components, are the basis for the development of molecular machines capable of performing specific functions in response to external stimuli.
Non-Traditional Catalytic Roles (beyond metal catalysis in synthesis)
The 1,2,3-triazole framework has been explored for its potential in catalysis, extending beyond its formation via metal-catalyzed reactions. The triazole moiety can act as a ligand, binding to metal centers and influencing the catalytic activity of the resulting complex. For instance, a palladium catalyst supported on a chitosan-modified magnetic nanoparticle containing a 1,2,3-triazole linker has been shown to be effective in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. nih.gov In this system, the triazole ring serves a dual purpose as both a linker and a ligand that helps to immobilize the palladium species. nih.gov The development of such recyclable catalysts is a key aspect of green chemistry. nih.gov
Agricultural Chemical Applications (e.g., as scaffolds for active agents)
The triazole ring is a well-established "privileged scaffold" in medicinal and agricultural chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Many commercially successful fungicides are based on the 1,2,4-triazole (B32235) ring. While the 1,2,3-triazole isomer is less common in this context, it is also being investigated for its potential as a scaffold for new agrochemicals. nih.gov
The general biological activity of triazole derivatives suggests that this compound could serve as a core structure for the development of new active agents. By modifying the phenyl substituents on the triazole ring, it is possible to fine-tune the biological activity and create compounds with specific herbicidal or fungicidal properties. The inherent stability of the triazole ring is also a desirable feature for agrochemicals, ensuring their persistence and efficacy in the field. nih.gov
Future Research Directions and Outlook for 1,4,5 Triphenyl 1h 1,2,3 Triazole Chemistry
Development of More Sustainable and Greener Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 1,4,5-triphenyl-1H-1,2,3-triazole is no exception. Researchers are actively exploring more environmentally benign and efficient methods to construct this triazole core, moving away from traditional, often harsh, reaction conditions. Key areas of focus include the use of alternative energy sources, eco-friendly solvents, and catalytic systems that minimize waste and improve atom economy.
One promising avenue is the adoption of ultrasound-assisted synthesis. This technique utilizes acoustic cavitation to promote chemical reactions, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional heating. For instance, ultrasound has been successfully employed in the synthesis of various 1,2,3-triazoles, suggesting its potential for the efficient synthesis of the 1,4,5-triphenyl derivative.
Another critical area of development is the design of novel catalytic systems. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, future research will likely focus on developing more sustainable catalysts. This includes the use of earth-abundant and less toxic metals, as well as heterogeneous catalysts that can be easily recovered and reused, thereby reducing metal contamination in the final product and waste streams. The exploration of multi-component reactions, where three or more reactants are combined in a single step to form the desired product, also represents a significant step towards more sustainable synthesis by reducing the number of synthetic steps and purification processes.
Table 1: Comparison of Conventional and Greener Synthetic Approaches for Triazole Synthesis
| Feature | Conventional Methods | Emerging Greener Methods |
| Energy Source | Conventional heating (oil baths, heating mantles) | Ultrasound, Microwaves |
| Solvents | Often relies on volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents, solvent-free conditions |
| Catalysts | Homogeneous copper (I) catalysts | Heterogeneous catalysts, nanocatalysts, earth-abundant metal catalysts |
| Reaction Time | Can be lengthy | Often significantly shorter |
| Waste Generation | Can generate significant chemical waste | Reduced waste through higher atom economy and catalyst recyclability |
Design and Synthesis of Highly Functionalized and Tunable Derivatives
The true potential of this compound lies in its capacity to be functionalized, allowing for the fine-tuning of its chemical and physical properties. The three phenyl rings attached to the triazole core offer multiple sites for the introduction of various substituents, enabling the creation of a vast library of derivatives with tailored characteristics.
Future research will focus on the strategic installation of functional groups to modulate properties such as solubility, thermal stability, and, most importantly, its electronic and photophysical behavior. For example, the introduction of electron-donating or electron-withdrawing groups onto the phenyl rings can significantly alter the HOMO and LUMO energy levels of the molecule. This, in turn, influences its absorption and emission spectra, making it possible to design derivatives that absorb and emit light at specific wavelengths.
The synthesis of these functionalized derivatives will likely leverage advances in cross-coupling reactions and other modern synthetic methodologies. This will enable the precise and efficient installation of a wide array of functional groups, from simple alkyl and alkoxy chains to more complex chromophores and electronically active moieties. The goal is to establish clear structure-property relationships that will guide the rational design of this compound derivatives for specific applications.
Table 2: Potential Functional Groups for Tuning the Properties of this compound
| Functional Group Category | Example Groups | Potential Impact on Properties |
| Electron-Donating Groups | Methoxy (-OCH3), Amino (-NH2), Alkyl (-R) | Increase HOMO energy level, red-shift in absorption/emission |
| Electron-Withdrawing Groups | Nitro (-NO2), Cyano (-CN), Trifluoromethyl (-CF3) | Decrease LUMO energy level, blue-shift in absorption/emission |
| Solubilizing Groups | Long alkyl chains, poly(ethylene glycol) (PEG) chains | Improve solubility in common organic solvents or aqueous media |
| Reactive Groups | Halogens (-Br, -I), Boronic acids (-B(OH)2) | Provide handles for further post-functionalization |
Expanding Applications in Emerging Advanced Materials and Technologies
The unique combination of thermal stability, chemical robustness, and tunable optoelectronic properties makes this compound and its derivatives highly attractive candidates for a range of advanced materials and technologies. While research is still in its early stages, the potential applications are vast and exciting.
One of the most promising areas is in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs). The high triplet energy of the 1,2,3-triazole core makes it a suitable scaffold for host materials in phosphorescent OLEDs (PhOLEDs). By preventing energy back-transfer from the phosphorescent guest emitter, these triazole-based hosts can contribute to high-efficiency devices. Future work will involve designing and synthesizing this compound derivatives with appropriate charge-transporting properties to create efficient and stable host materials.
Furthermore, the ability to functionalize the triazole core with specific recognition units opens up possibilities in the development of chemical sensors. By attaching a moiety that can selectively bind to a particular analyte (e.g., a metal ion or a small organic molecule), the photophysical properties of the triazole could be altered upon binding, leading to a detectable optical or electrochemical signal.
Other potential applications that warrant further investigation include:
Organic photovoltaics (OPVs): As electron-accepting or hole-transporting materials.
Nonlinear optics (NLO): The non-centrosymmetric nature of some triazole derivatives could lead to materials with significant NLO properties.
Luminescent materials: For applications in bioimaging and lighting.
Advanced Computational Design and Predictive Modeling for New Materials
In parallel with experimental efforts, advanced computational modeling will play an increasingly crucial role in accelerating the discovery and development of new materials based on this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the electronic structure, photophysical properties, and reactivity of these molecules before they are even synthesized.
Computational studies can provide valuable insights into:
Structure-property relationships: By systematically modifying the structure of the triazole in silico and calculating the resulting properties, researchers can identify promising candidates for synthesis.
Reaction mechanisms: Understanding the mechanisms of synthetic reactions can help in optimizing reaction conditions and improving yields.
Material performance: In the context of OLEDs, for example, computational models can predict key parameters such as triplet energies, charge mobilities, and thermal stability, guiding the design of more efficient devices.
The integration of machine learning and artificial intelligence with computational chemistry could further revolutionize the design process. By training algorithms on existing experimental and computational data, it may become possible to predict the properties of novel this compound derivatives with high accuracy and speed, significantly reducing the time and resources required for materials discovery. This predictive capability will be instrumental in navigating the vast chemical space of functionalized triazoles to identify the most promising candidates for a given application.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,4,5-Triphenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized for regioselectivity?
- Methodology : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sequential aryl substitutions. For regioselective 1,4-disubstitution, Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) are critical, as demonstrated in solid-phase peptide synthesis . Post-cycloaddition functionalization via Suzuki-Miyaura coupling or Ullmann reactions can introduce phenyl groups at positions 4 and 5. Optimization includes solvent polarity (THF/H₂O mixtures), temperature (50–80°C), and catalyst loading (1–5 mol%) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Look for characteristic triazole proton signals at δ 7.5–8.5 ppm and aryl protons (δ 7.0–7.5 ppm). Absence of alkyne/azide peaks confirms reaction completion .
- IR : Confirm the disappearance of azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹) stretches. Triazole C-N stretches appear at ~1500 cm⁻¹ .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 79.3%, H: 4.9%, N: 15.8%) .
Q. What are the key challenges in achieving high yields during triazole functionalization, and how can they be addressed?
- Methodology : Common issues include steric hindrance from bulky aryl groups and competing side reactions. Strategies:
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employ protecting groups (e.g., Fmoc) for stepwise aryl substitutions .
- Optimize stoichiometry (e.g., 1.2 equivalents of aryl halide) and catalyst systems (Pd/Cu bimetallic catalysts for cross-coupling) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and stability under photolytic conditions . For example, electron-withdrawing phenyl groups lower HOMO energy, reducing oxidative degradation .
Q. What mechanistic insights explain the copper(I)-catalyzed regioselectivity in triazole synthesis?
- Methodology : Cu(I) coordinates to the terminal alkyne, forming a σ-complex that directs azide attack to the β-position, favoring 1,4-substitution. In situ XAS or EPR spectroscopy can track Cu oxidation states, while kinetic studies (e.g., variable-temperature NMR) reveal rate-determining steps . Competing pathways (e.g., non-catalyzed 1,5-regioisomers) are suppressed by excess reductants like sodium ascorbate .
Q. How do substituents on the triazole ring influence photolytic stability, and what experimental/computational tools validate this?
- Methodology :
- Experimental : UV-Vis spectroscopy and nanosecond transient absorption measure photodecomposition rates. For 1,4,5-Triphenyl derivatives, bulky aryl groups reduce π→π* excitation, enhancing stability .
- Computational : CASPT2/CASSCF simulations map conical intersections and non-adiabatic pathways during photolysis. Triplet-state lifetimes correlate with substituent electron-withdrawing effects .
Q. What strategies resolve contradictions in reported catalytic efficiencies for triazole synthesis?
- Methodology : Systematic benchmarking under standardized conditions (solvent, temperature, substrate ratio). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
